4-(4-Chlorophenyl)-3-pyridazin-3-ylbutan-2-one
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Overview
Description
4-(4-Chlorophenyl)-3-pyridazin-3-ylbutan-2-one is an organic compound that belongs to the class of pyridazines This compound is characterized by the presence of a chlorophenyl group attached to a pyridazinylbutanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3-pyridazin-3-ylbutan-2-one typically involves the reaction of 4-chlorophenylhydrazine with a suitable butanone derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-3-pyridazin-3-ylbutan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the chlorophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-(4-Chlorophenyl)-3-pyridazin-3-ylbutan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-3-pyridazin-3-ylbutan-2-one involves its interaction with specific molecular targets and pathways within biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-4-hydroxypiperidine: This compound shares the chlorophenyl group but has a different core structure.
Bis(4-chlorophenyl) sulfone: Another compound with a chlorophenyl group, used in different applications
Uniqueness
4-(4-Chlorophenyl)-3-pyridazin-3-ylbutan-2-one is unique due to its specific combination of a pyridazinylbutanone structure with a chlorophenyl group.
Properties
Molecular Formula |
C14H13ClN2O |
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Molecular Weight |
260.72 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-pyridazin-3-ylbutan-2-one |
InChI |
InChI=1S/C14H13ClN2O/c1-10(18)13(14-3-2-8-16-17-14)9-11-4-6-12(15)7-5-11/h2-8,13H,9H2,1H3 |
InChI Key |
QEGWSXUMNIXJPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)Cl)C2=NN=CC=C2 |
Origin of Product |
United States |
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